molecular formula C7H3BrN2O2S B1511073 2-Bromo-4-nitrobenzo[d]thiazole CAS No. 3507-43-5

2-Bromo-4-nitrobenzo[d]thiazole

Cat. No. B1511073
CAS RN: 3507-43-5
M. Wt: 259.08 g/mol
InChI Key: KGTCDEQPSQJUMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-4-nitrobenzo[d]thiazole” is a chemical compound with the molecular formula C7H3BrN2O2S . It is a derivative of benzo[d]thiazole, a type of heterocyclic compound that contains sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The orientation of the thiazole ring and the positions of the bromo and nitro substituents can affect the compound’s properties and biological activity .

Future Directions

Thiazole derivatives, including “2-Bromo-4-nitrobenzo[d]thiazole”, are of interest in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on the design and structure-activity relationship of bioactive molecules .

properties

IUPAC Name

2-bromo-4-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O2S/c8-7-9-6-4(10(11)12)2-1-3-5(6)13-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTCDEQPSQJUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743924
Record name 2-Bromo-4-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3507-43-5
Record name 2-Bromo-4-nitro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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